3-[2-cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide
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Overview
Description
3-[2-CYCLOPENTYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]PROPANAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-CYCLOPENTYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[3,4-b]pyridine core: This is achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the difluoromethyl group: This step often employs difluoromethylation reagents under specific conditions to ensure selective incorporation of the difluoromethyl group.
Attachment of the cyclopentyl group: This involves alkylation reactions using cyclopentyl halides or similar reagents.
Final coupling reactions: The final steps involve coupling the pyrazolo[3,4-b]pyridine core with the N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide moiety using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[2-CYCLOPENTYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopentyl and pyrazole moieties.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-b]pyridine core.
Substitution: The difluoromethyl group can participate in substitution reactions, particularly under nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[2-CYCLOPENTYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity. The pyrazolo[3,4-b]pyridine core is essential for the compound’s biological activity, facilitating interactions with target proteins and modulating their function.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents.
Difluoromethylated compounds: Compounds with difluoromethyl groups exhibit similar chemical properties and reactivity.
Uniqueness
3-[2-CYCLOPENTYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluoromethyl and cyclopentyl groups enhances its stability and binding affinity, making it a promising candidate for various applications.
Properties
Molecular Formula |
C21H26F2N6O2 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-[2-cyclopentyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide |
InChI |
InChI=1S/C21H26F2N6O2/c1-26(12-15-7-9-24-27(15)2)18(30)8-10-28-19(31)11-16(20(22)23)17-13-29(25-21(17)28)14-5-3-4-6-14/h7,9,11,13-14,20H,3-6,8,10,12H2,1-2H3 |
InChI Key |
HZQOGEGYSWNSHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C(=O)CCN2C(=O)C=C(C3=CN(N=C32)C4CCCC4)C(F)F |
Origin of Product |
United States |
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